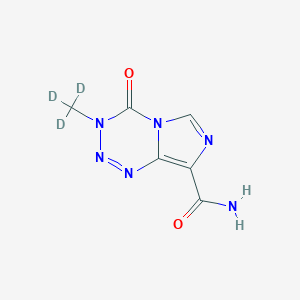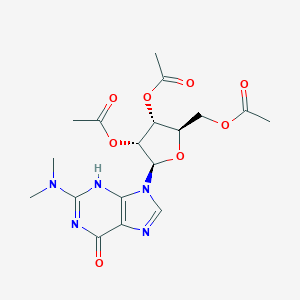
Temozolomide-d3
Overview
Description
Temozolomide-d3 is an internal standard for the quantification of temozolomide . It is converted to MTIC in a non-enzymatic manner under physiological conditions . Temozolomide, the parent compound of Temozolomide-d3, is an anticancer medication used to treat brain tumors such as glioblastoma and anaplastic astrocytoma .
Molecular Structure Analysis
The molecular structure and spectroscopic analysis of Temozolomide, the parent compound of Temozolomide-d3, have been performed using density functional theory in neutral and anion states as well as with the addition of DMSO solvent .Chemical Reactions Analysis
Temozolomide, the parent compound of Temozolomide-d3, is an alkylating agent prodrug, delivering a methyl group to purine bases of DNA (O6-guanine; N7-guanine and N3-adenine) .Physical And Chemical Properties Analysis
Temozolomide-d3 has a molecular formula of C6H3D3N6O2 and a formula weight of 197.2 . It is soluble in DMF and DMSO . The parent compound, Temozolomide, is more stable in acidic media (pH ≤ 5.0) than in basic media (pH ≥ 7.0) due to the protonated form that minimizes the catalytic process .Scientific Research Applications
Treatment of Glioblastoma
Temozolomide is the first-line drug for the treatment of Glioblastoma (GBM), the most aggressive primary brain tumor . However, its efficacy is hindered by short circulation time and drug resistance associated with hypoxia and redox tumor microenvironment .
Overcoming Drug Resistance
A dual-targeted and multi-responsive nanoplatform has been developed for the delivery of TMZ. This platform can respond to the tumor microenvironment and simultaneously release manganese ion (Mn 2+ ), oxygen (O 2) and TMZ . This strategy could synergistically alleviate hypoxia microenvironment and overcome TMZ resistance, enhancing the anti-tumor effect of chemotherapy/chemodynamic therapy against GBM .
Monitoring Treatment Efficiency
The released Mn 2+ from the nanoplatform could also be utilized as a magnetic resonance imaging contrast agent for monitoring treatment efficiency .
Drug Delivery Systems
Theoretical chemistry methods have been used to probe the adsorption ability of pure and boron doped C24 toward the temozolomide anticancer drug . The study showed that pristine BC23 is a better adsorbent of TMZ than some reported nanomaterials .
Treatment of Anaplastic Astrocytoma
Temozolomide is also approved for the treatment of anaplastic astrocytoma .
Overcoming Short Blood Circulation Time
The therapeutic outcome of TMZ is limited by its short blood circulation time, lower tumor accumulation, and drug resistance . Research is being conducted to improve the delivery efficiency of TMZ .
Safety And Hazards
Future Directions
Temozolomide, the parent compound of Temozolomide-d3, has shown a notable advancement in pituitary tumor treatment with a remarkable improvement rate in the 5-year overall survival and 5-year progression-free survival in both aggressive pituitary adenomas and pituitary carcinomas . Future research is focusing on new possibilities of targeted therapy .
properties
IUPAC Name |
4-oxo-3-(trideuteriomethyl)imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEGJWRSRHCHSN-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)N2C=NC(=C2N=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440717 | |
| Record name | Temozolomide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Temozolomide-d3 | |
CAS RN |
208107-14-6 | |
| Record name | Temozolomide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 208107-14-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)






